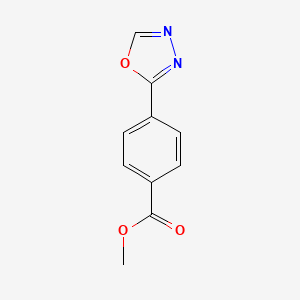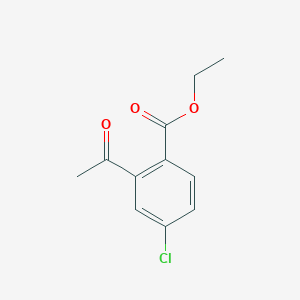
Ethyl 2-acetyl-4-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-acetyl-4-chlorobenzoate is an organic compound with the molecular formula C11H11ClO3 It is a derivative of benzoic acid, featuring an ethyl ester, an acetyl group, and a chlorine atom attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-acetyl-4-chlorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-acetyl-4-chlorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Another method involves the Friedel-Crafts acylation of ethyl 4-chlorobenzoate with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction proceeds under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
化学反応の分析
Types of Reactions
Ethyl 2-acetyl-4-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Major Products Formed
Substitution: Formation of amides or thioesters.
Oxidation: Conversion to 2-carboxy-4-chlorobenzoic acid.
Reduction: Formation of ethyl 2-(hydroxyethyl)-4-chlorobenzoate.
科学的研究の応用
Ethyl 2-acetyl-4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 2-acetyl-4-chlorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the acetyl and chlorine groups can influence its binding affinity and specificity towards molecular targets.
類似化合物との比較
Ethyl 2-acetyl-4-chlorobenzoate can be compared with other similar compounds such as:
Ethyl 4-chlorobenzoate: Lacks the acetyl group, resulting in different reactivity and applications.
Ethyl 2-acetylbenzoate:
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, leading to variations in physical and chemical properties.
特性
分子式 |
C11H11ClO3 |
|---|---|
分子量 |
226.65 g/mol |
IUPAC名 |
ethyl 2-acetyl-4-chlorobenzoate |
InChI |
InChI=1S/C11H11ClO3/c1-3-15-11(14)9-5-4-8(12)6-10(9)7(2)13/h4-6H,3H2,1-2H3 |
InChIキー |
KLMHPFLFMZHNMI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=C(C=C1)Cl)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


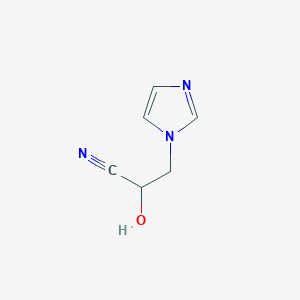
![Acetamide,N-cyclohexyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12832294.png)

![1-Vinyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832308.png)


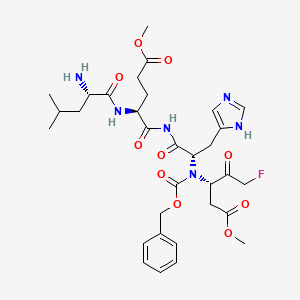
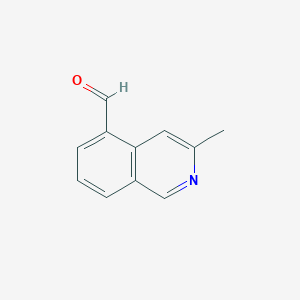
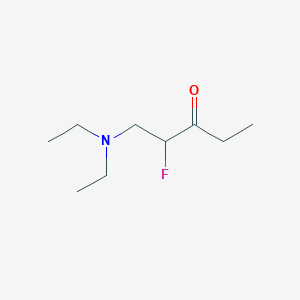

![1-(5-Methoxyimidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12832340.png)

